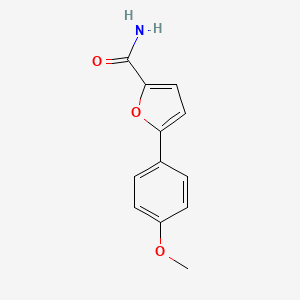![molecular formula C22H16N2O5 B11114819 4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11114819.png)
4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methoxy, and benzoxazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID typically involves a multi-step process. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to yield the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield benzoquinones, while reduction of the imine group can produce amines.
Scientific Research Applications
4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins, while the benzoxazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 4-Hydroxy-3-methoxycinnamic acid, known for its antioxidant properties.
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, commonly used as a flavoring agent.
Cinnamic Acid: 3-Phenyl-2-propenoic acid, used in the synthesis of various organic compounds.
Uniqueness
4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16N2O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c1-28-17-4-2-3-13(10-17)21-24-18-11-16(6-8-20(18)29-21)23-12-15-9-14(22(26)27)5-7-19(15)25/h2-12,25H,1H3,(H,26,27) |
InChI Key |
ZPGPUFIPXTUXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114759.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11114765.png)
![Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11114771.png)

![4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11114780.png)
![2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B11114784.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11114788.png)
![N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B11114793.png)
![(2Z)-3-chloro-N,N-dimethyl-N-[2-oxo-2-(prop-2-yn-1-yloxy)ethyl]but-2-en-1-aminium](/img/structure/B11114794.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11114801.png)
![2-(naphthalen-1-ylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11114805.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11114806.png)

